REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7](=[O:11])[nH:8][c:9]1[CH3:10].[CH3:12][O:13][CH:14]([N:15]([CH3:16])[CH3:17])[O:18][CH3:19]>>[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7](=[O:11])[nH:8][c:9]1[CH:10]=[CH:14][N:15]([CH3:16])[CH3:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(=O)[nH]c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(OC)N(C)C
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(=O)[nH]c1C=CN(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |